molecular formula C11H6BrF2NO3 B13691670 Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13691670
M. Wt: 318.07 g/mol
InChI Key: GAHLUTLMKCUUAR-UHFFFAOYSA-N
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Description

Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions to yield the desired isoxazole compound . The reaction conditions often require refluxing for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free catalysts and eco-friendly solvents is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate makes it unique compared to other isoxazole derivatives. These halogen atoms can significantly impact its chemical reactivity, stability, and biological interactions, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H6BrF2NO3

Molecular Weight

318.07 g/mol

IUPAC Name

methyl 5-(3-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H6BrF2NO3/c1-17-11(16)7-4-8(18-15-7)5-2-3-6(13)9(12)10(5)14/h2-4H,1H3

InChI Key

GAHLUTLMKCUUAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)Br)F

Origin of Product

United States

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